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Abstract
Seratrodast is a potent and selective thromboxane A2 (TXA2) receptor antagonist, primarily

utilized in the treatment of asthma.[1][2][3] This technical guide provides an in-depth analysis of

the molecular structure, physicochemical characteristics, and pharmacological profile of

Seratrodast. It details the compound's mechanism of action by competitively inhibiting the

thromboxane A2 receptor, thereby mitigating downstream inflammatory and bronchoconstrictive

effects. This document consolidates key quantitative data, outlines relevant signaling pathways,

and presents generalized experimental workflows pertinent to its evaluation.

Molecular Structure and Identification
Seratrodast, with the development name AA-2414, is an orally active quinone derivative.[4][5]

The R-(+)-enantiomer is the pharmacologically active form of the molecule.[5][6][7]
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Identifier Value

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-
dioxocyclohexa-1,4-dien-1-yl)heptanoic
acid[8]

CAS Number 112665-43-7[3][8]

Molecular Formula C22H26O4[1][3][8]

SMILES
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O

)C2=CC=CC=C2)C[8]

| InChIKey | ZBVKEHDGYSLCCC-UHFFFAOYSA-N[8] |

Physicochemical Properties
The physicochemical properties of Seratrodast are critical to its formulation and

pharmacokinetic profile.

Property Value

Molecular Weight 354.44 g/mol [3][9]

Melting Point 128-129 °C

Solubility
Soluble in DMSO (≥10.9 mg/mL) and 0.1N

NaOH. Insoluble in water.[9][10][11]

Purity ≥98%[11]

Pharmacology and Mechanism of Action
Seratrodast functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also

known as the T-prostanoid (TP) receptor.[1][3][12] In conditions like asthma, TXA2 is produced

in the lungs and mediates bronchoconstriction, vasoconstriction, mucus secretion, and airway

hyper-responsiveness.[1][12] By blocking the TP receptor, Seratrodast prevents the binding of

TXA2 and inhibits its pathological effects.[1][12] This antagonism is competitive and

stereospecific.[5][6][7]
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Thromboxane A2 Signaling Pathway
Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes

and thromboxane synthase (TXA2S).[13] Upon synthesis, TXA2 binds to its G-protein coupled

receptor (TP receptor) on cell surfaces.[13][14] This binding primarily activates Gq and G13

proteins.[15][16]

Gq Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG

activates protein kinase C (PKC). This cascade results in smooth muscle contraction.[16][17]

G13 Activation: Stimulates RhoGEF, leading to the activation of the small GTPase Rho,

which also contributes to smooth muscle contraction.[15][16]

Seratrodast competitively binds to the TP receptor, preventing TXA2 from initiating this

signaling cascade.
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Seratrodast Inhibition of the Thromboxane A2 Signaling Pathway.
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Pharmacokinetics and Metabolism
Seratrodast is administered orally and is rapidly absorbed.[5][6] Its pharmacokinetic profile is

characterized by a long half-life and dose-proportional plasma concentrations.[4][5]

Key Pharmacokinetic Parameters | Parameter | Value | Notes | | --- | --- | --- | | Time to Peak

(Tmax) | ~2.4 - 3.5 hours[4][5] | Following an 80 mg oral dose. | | Peak Plasma Conc. (Cmax) |

8.80 µg/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Area Under Curve (AUC)

| 22.96 µg.hr/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Elimination Half-life

| ~20-22 hours (single dose)[4][6] | ~36 hours after multiple administrations.[5][6][7] | | Volume

of Distribution (Vd) | ~33 Liters[5][6][7] | Apparent volume of distribution. | | Protein Binding |

>99%[5][7] | High affinity for plasma proteins. | | Metabolism | Via Cytochrome P450 (CYP)

isoenzymes to 5-methylhydroxyseratrodast and 4-hydroxyseratrodast. Also undergoes

glucuronidation (35%).[5][6][7] | | Excretion | Primarily renal. Around 20% of the administered

dose is recovered in urine, with 60% of that in the form of conjugates.[6] | Unchanged drug

excreted in urine is low (0.42% to 1.37%).[5][6][7] |

Experimental Protocols
Detailed experimental protocols for drug development are often proprietary. However, the

evaluation of a selective receptor antagonist like Seratrodast typically involves a series of

standardized in vitro and in vivo assays.

General Protocol: Competitive Radioligand Binding
Assay
This type of assay is fundamental for determining the binding affinity of a compound to its

target receptor.

Objective: To determine the inhibitory constant (Ki) of Seratrodast for the TP receptor.

Methodology:

Membrane Preparation: Isolate cell membranes expressing the TP receptor from a suitable

source (e.g., platelets or transfected cell lines).

Assay Buffer: Prepare a suitable buffer to maintain pH and ionic strength.
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Radioligand: Use a known radiolabeled TP receptor agonist or antagonist (e.g., [3H]-

U46619).

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand

and varying concentrations of the unlabeled test compound (Seratrodast).

Separation: Separate the bound from the unbound radioligand, typically by rapid vacuum

filtration through glass fiber filters.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

(Seratrodast) concentration. Calculate the IC50 (concentration of Seratrodast that inhibits

50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff

equation.
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Generalized Workflow for a Competitive Binding Assay.
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Clinical Evaluation
Clinical trials for Seratrodast have been conducted to assess its efficacy and safety in patients

with conditions like mild to moderate asthma and chronic pulmonary emphysema.[18][19]

These studies are typically randomized, double-blind, and placebo- or active-controlled.[18][20]

Key endpoints often include improvements in lung function parameters (e.g., FEV1, PEF),

reduction in asthma symptom scores, and changes in inflammatory biomarkers in sputum (e.g.,

eosinophil cationic protein).[18][21]

Conclusion
Seratrodast is a well-characterized small molecule with a specific mechanism of action as a

thromboxane A2 receptor antagonist. Its molecular structure gives rise to physicochemical

properties that allow for oral administration and a favorable pharmacokinetic profile for once-

daily dosing. The comprehensive data available on its pharmacology underscores its utility as a

targeted therapy in respiratory diseases driven by thromboxane A2-mediated pathology. This

guide serves as a foundational resource for scientific professionals engaged in respiratory drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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